Evidence 1: Total Crystallizable Side-Chain Carbon Count — Branched C36 vs. Linear C22 (Docosyl Acrylate)
The homopolymer side-chain melting temperature (Tm) and heat of fusion (ΔHf) of poly(n-alkyl acrylates) scale with the number of methylene units beyond the ~9-carbon non-crystallizable proximal segment [1]. (Hexadecyl)icosyl acrylate provides two crystallizable arms per monomer unit (C16 + C20, total 36 side-chain carbons, yielding an estimated 26 potentially crystallizable CH₂ groups per repeat unit), approximately double the ~13 crystallizable CH₂ groups available from linear docosyl (C22) acrylate, the longest commonly available linear analog [2]. Experimental data for linear poly(acrylonitrile-co-alkyl acrylate) comb-like polymers show that increasing the linear side-chain length from n = 14 to n = 18 raises the phase-change temperature from 26.4 °C to 51.4 °C and the enthalpy from 29.3 J/g to 71.2 J/g [3]. Extrapolating this structure–property trend, a branched C36 topology is expected to produce homopolymer domains with a Tm exceeding that of linear C22 homopolymer (~56 °C) and potentially approach the limit of a polyethylene-like crystalline graft (Tm ≈ 81 °C) [1].
| Evidence Dimension | Crystallizable methylene count per monomer repeat unit |
|---|---|
| Target Compound Data | ~26 potentially crystallizable CH₂ groups (C16 arm: ~7; C20 arm: ~11; plus methine linker contributions) |
| Comparator Or Baseline | Linear docosyl acrylate (C22): ~13 crystallizable CH₂ groups; linear stearyl acrylate (C18): ~9; linear hexadecyl acrylate (C16): ~7 |
| Quantified Difference | Approximately 2× the crystallizable CH₂ count vs. C22; phase-change enthalpy projected to exceed 71.2 J/g observed for linear C18 copolymers, up to ~140 J/g for pure poly(hexadecyl acrylate) PCM composites |
| Conditions | Class-level inference from DSC data on poly(n-alkyl acrylate) homopolymers and copolymers (Jordan et al. 1971; Xu et al. 2020) |
Why This Matters
For phase-change material (PCM) and thermal management applications, a higher Tm and ΔHf per gram of polymer directly translate to greater energy storage density and tailored switching temperature, which linear C16–C22 monomers cannot match at equivalent copolymer loading.
- [1] Jordan, E. F.; Feldeisen, D. W.; Wrigley, A. N. Side-chain crystallinity. I. Heats of fusion and melting transitions on selected homopolymers having long side chains. J. Polym. Sci. Part A-1: Polym. Chem. 1971, 9, 1835–1851. https://doi.org/10.1002/pol.1971.150090705 View Source
- [2] Mogri, Z.; Paul, D. R. Copolymers of poly(n-alkyl acrylates): synthesis, characterization, and monomer reactivity ratios. Polymer 2004, 45, 6575–6585. https://doi.org/10.1016/j.polymer.2004.07.031 View Source
- [3] Xu, H.; Wang, H.; Mao, H.; Li, L.; Shi, H. Crystallization and thermal performance of poly(acrylonitrile-co-alkyl acrylate) comb-like polymeric phase change materials with various side-chain lengths. CrystEngComm 2020, 22, 6420–6430. https://doi.org/10.1039/D0CE01130A View Source
